Product packaging for DL-DOPA-2,5,6-d6(Cat. No.:)

DL-DOPA-2,5,6-d6

Cat. No.: B1157876
M. Wt: 203.22
Attention: For research use only. Not for human or veterinary use.
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Description

DL-DOPA-2,5,6-d6 is a deuterium-labeled stable isotope of DL-DOPA (3,4-dihydroxyphenylalanine), a key intermediate in dopamine biosynthesis . This compound serves as a critical analytical standard in research, particularly for quantifying biological levels of DOPA and dopamine using techniques such as HPLC and mass spectrometry, where its distinct mass shift allows for precise tracing and measurement . As the immediate precursor to dopamine, DL-DOPA is a fundamental tool in neuroscience research for investigating dopaminergic pathways . Its racemic form, DL-DOPA, is a product of the enzyme tyrosine hydroxylase, making it valuable for studying the kinetics and mechanisms of this and related enzymes . The incorporation of six deuterium atoms at the 2, 5, and 6 positions of the phenyl ring provides a molecular weight of 203.22 g/mol (C9H5D6NO4), making it an ideal internal standard for analytical methods . Researchers utilize this labeled compound in the development of pharmaceuticals as a stable isotope-labeled analog for drug metabolism and pharmacokinetics (DMPK) studies . It is supplied with the highest quality specifications for use in pharmaceutical standards, neurochemical research, and as a fine chemical intermediate . To preserve stability, this product should be stored in a 2-8°C refrigerator . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₉H₅D₆NO₄

Molecular Weight

203.22

Synonyms

DL-3-Hydroxytyrosine-d6;  3-Hydroxy-DL-tyrosine-d6;  3-(3,4-Dihydroxyphenyl)-_x000B_DL-alanine-d6;  (R,S)-DOPA-d6;  (+/-)-3,4-Dihydroxyphenylalanine-d6;  (+/-)-3-(3,4-Dihydroxyphenyl)alanine-d6;  (+/-)-DOPA-d6;  DL-Dioxyphenylalanine-d6;  NSC 16940-d6; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment

Chemical Synthesis Pathways for Deuterium-Labeled DOPA Analogs

The synthesis of deuterium-labeled DOPA analogs can be achieved through various chemical routes, leading to either stereospecific or racemic products. The choice of pathway often depends on the desired final compound and the required isotopic purity.

Stereoselective Synthesis of Enantiopure L-DOPA-2,5,6-d6

The enantioselective synthesis of L-DOPA with deuterium (B1214612) atoms at the 2, 5, and 6 positions of the aromatic ring is a multi-step process that often begins with a suitable isotopically labeled precursor. A common strategy involves the use of L-tyrosine as a starting material, which is then subjected to enzymatic or chemical hydroxylation.

One reported method for synthesizing ring-deuterated L-DOPA involves an acid-catalyzed isotopic exchange. researchgate.net In a procedure that could be adapted for L-DOPA-2,5,6-d6, [2',5',6'-2H3]-L-DOPA was synthesized through an acid-catalyzed isotopic exchange reaction between L-DOPA and heavy water (D₂O). researchgate.net This method, while effective for ring deuteration, may require optimization to achieve the specific 2,5,6-d6 pattern and to maintain high enantiopurity.

Another potential pathway is the asymmetric hydrogenation of a deuterated prochiral olefin, a technique that has been successfully commercialized for the production of non-deuterated L-DOPA. researchgate.netacs.org This would involve the synthesis of a suitable deuterated precursor followed by a catalyzed hydrogenation step that introduces the chiral center. While this approach is powerful, it can be limited by the high cost of the metal catalysts and the complexity of the reaction procedure. researchgate.net

Racemic Synthesis of DL-DOPA-2,5,6-d6

The preparation of racemic this compound can be accomplished through more direct, albeit less stereocontrolled, methods. One such approach is the direct electrophilic deuteration of the aromatic ring of DOPA. researchgate.net The use of a strong deuterated acid, such as deuterated trifluoromethanesulfonic acid (TfOD), can facilitate hydrogen/deuterium exchange at the aromatic positions. researchgate.net This method would likely yield a mixture of deuterated isotopologues, from which this compound would need to be isolated and purified.

A classical approach to racemic amino acids, the Strecker synthesis, could also be adapted. This would involve reacting a deuterated 3,4-dihydroxybenzaldehyde (B13553) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. The initial synthesis of D,L-DOPA in 1911 utilized a similar pathway. nih.gov To produce this compound, the corresponding deuterated benzaldehyde (B42025) would be required as the starting material.

Chemo-Enzymatic and Biocatalytic Approaches for Labeled L-Amino Acids

Chemo-enzymatic and biocatalytic methods offer highly selective and efficient alternatives to purely chemical syntheses for producing isotopically labeled L-amino acids. These approaches leverage the specificity of enzymes to introduce isotopic labels at desired positions. nih.gov

Enzymatic Routes for Deuterium Incorporation

Enzymes play a crucial role in the synthesis of labeled L-DOPA. Tyrosinase (EC 1.14.18.1) is a key enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA. researchgate.netresearchgate.net To produce ring-deuterated L-DOPA, a correspondingly deuterated L-tyrosine substrate can be used. researchgate.net For instance, L-tyrosine deuterated at the 3' and 5' positions can be enzymatically hydroxylated to yield [2',6'-2H2]-L-DOPA. researchgate.net This highlights a feasible route to L-DOPA-2,5,6-d6 by starting with an appropriately deuterated L-tyrosine.

Another important enzyme is tyrosine phenol-lyase (Tpl), which can be used for the synthesis of L-DOPA from pyruvate, ammonia, and a catechol derivative. nih.gov By conducting the enzymatic reaction in a deuterated solvent system, deuterium can be incorporated into the final product. Furthermore, enzymes like L-dopa decarboxylase have been utilized in the stereospecific synthesis of deuterated dopamine (B1211576) from L-DOPA, demonstrating the potential for enzymatic control over isotopic labeling. nih.gov

A biomimetic approach inspired by tyrosine hydroxylase has also been developed for L-DOPA production. nih.gov This system uses a Fe²⁺-EDTA complex as a catalyst to mimic the enzyme's active site, converting L-tyrosine to L-DOPA. nih.gov Such a system could potentially be adapted for the synthesis of deuterated analogs by using deuterated substrates or solvents.

EnzymeSubstrate(s)ProductRelevance to Deuterium Labeling
Tyrosinase (EC 1.14.18.1) L-Tyrosine, O₂L-DOPACan hydroxylate deuterated L-tyrosine to produce ring-deuterated L-DOPA. researchgate.netresearchgate.net
Tyrosine Phenol-lyase (Tpl) Pyruvate, Ammonia, CatecholL-DOPASynthesis in a deuterated medium can lead to deuterium incorporation. nih.gov
4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HPAH) L-Tyrosine, NADH, O₂L-DOPACan convert deuterated L-tyrosine to deuterated L-DOPA. google.com
L-DOPA Decarboxylase L-DOPADopamineCan be used for stereospecific deuteration at the alpha-carbon when the reaction is run in D₂O. nih.gov

Optimization of Bioreaction Conditions for Isotopic Yield

Maximizing the yield and isotopic enrichment in biocatalytic reactions requires careful optimization of various parameters. The design of stable isotope labeling experiments is influenced by the metabolic network structure, true flux values, available label measurements, and the cost of labeled substrates. nih.gov

For enzymatic reactions, factors such as pH, temperature, substrate concentration, and the presence of co-factors are critical. In the enzymatic synthesis of L-DOPA using tyrosinase, the reaction is often performed in the presence of a reducing agent like ascorbic acid to prevent the subsequent oxidation of L-DOPA to dopaquinone. researchgate.net The concentration of this reducing agent must be optimized to ensure high conversion to L-DOPA.

In whole-cell biocatalysis, the culture conditions for the microorganisms must be fine-tuned to maximize the expression and activity of the desired enzyme. nih.gov For instance, in the production of L-DOPA using E. coli expressing 4-hydroxyphenylacetate 3-hydroxylase, the addition of glycerol (B35011) was shown to maintain the reducing potential of the cells, leading to a high conversion yield. google.com When aiming for high isotopic incorporation, the use of deuterated media and precursors must be carefully managed to ensure efficient transfer of the isotope to the target molecule. biorxiv.org

Isotopic Purity Assessment and Positional Specificity Characterization

Determining the isotopic purity and confirming the precise location of deuterium atoms are crucial steps in the validation of a labeled compound like this compound. A combination of analytical techniques is typically employed for this purpose.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is a powerful tool for determining the extent of deuteration. nih.gov By analyzing the mass-to-charge ratio of the molecule, the number of incorporated deuterium atoms can be determined from the isotopic distribution of the molecular ion peak. nih.govrsc.org Tandem mass spectrometry (MS/MS) can provide further information on the location of the deuterium atoms by analyzing the fragmentation patterns of the labeled molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for unambiguously determining the positional specificity of the deuterium labels.

¹H NMR (Proton NMR) is used to observe the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium. nih.gov

²H NMR (Deuterium NMR) directly detects the deuterium nuclei, providing a clear signal for each position where deuterium has been incorporated. nih.govspectralservice.de

A combination of quantitative ¹H NMR and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.govwiley.com

Liquid Chromatography (LC) is often coupled with MS (LC-MS) to separate the labeled compound from any impurities or unlabeled starting material before mass analysis, ensuring accurate quantification of isotopic purity. nih.govrsc.org

The following table summarizes the key analytical techniques and their roles in characterizing deuterated compounds.

Analytical TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HRMS) Isotopic distribution and overall degree of deuteration. nih.govrsc.orgHigh sensitivity, low sample consumption. nih.gov
Tandem Mass Spectrometry (MS/MS) Fragment analysis to infer positional information of deuterium atoms. nih.govProvides structural information about the location of labels.
¹H NMR Spectroscopy Confirms the absence of protons at specific sites due to deuteration. nih.govProvides clear evidence of C-H to C-D replacement.
²H NMR Spectroscopy Directly detects and quantifies deuterium at specific positions. nih.govspectralservice.deUnambiguous confirmation of deuterium location.
Liquid Chromatography (LC) Separation of the target compound from impurities. rsc.orgEnsures purity of the sample before analysis.

Application in Metabolic Pathway Elucidation and Flux Analysis

Tracing DOPA Conversion to Catecholamine Neurotransmitters

L-DOPA is the direct precursor to the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgyoutube.comyoutube.com The synthesis of these crucial signaling molecules is a fundamental process in the central nervous system and periphery. Using DL-DOPA-2,5,6-d6 allows for the dynamic tracking of this conversion process, providing insights into the regulation and potential dysregulation of catecholamine synthesis.

The primary and most well-known metabolic fate of L-DOPA is its conversion to dopamine. youtube.com This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). nih.govbio-techne.com Once formed, dopamine can be further metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) into key metabolites, primarily 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.govresearchgate.net

The use of this compound enables researchers to perform detailed metabolite profiling. Following administration of the labeled precursor, the appearance of deuterated dopamine, deuterated DOPAC, and deuterated HVA can be monitored over time in biological samples like plasma, urine, or brain microdialysates. nih.govbiorxiv.org This strategy allows for the quantification of the rate of dopamine synthesis and turnover. Studies using deuterated L-DOPA have shown that the metabolic degradation of the resulting deuterated dopamine can be attenuated, providing a clearer window into its pharmacokinetic profile. nih.gov This tracing is critical for understanding dopamine dynamics in neurodegenerative disorders like Parkinson's disease, where dopamine production is impaired. biorxiv.org It has been demonstrated that serotonergic cells, which also contain the AADC enzyme, can take up L-DOPA and convert it into dopamine, a process that can be explicitly traced with isotopically labeled L-DOPA. nih.govnih.gov

Table 1: Key Enzymes and Metabolites in the Dopamine Synthesis Pathway This interactive table summarizes the main steps in the conversion of L-DOPA to its primary metabolites.

Precursor/Metabolite Enzyme Product
L-DOPA Aromatic L-amino acid decarboxylase (AADC) Dopamine
Dopamine Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) 3,4-Dihydroxyphenylacetic acid (DOPAC)
Dopamine Catechol-O-methyltransferase (COMT) 3-Methoxytyramine (3-MT)
DOPAC Catechol-O-methyltransferase (COMT) Homovanillic acid (HVA)

Dopamine, synthesized from L-DOPA, also serves as the immediate precursor for the synthesis of norepinephrine (noradrenaline) and epinephrine (adrenaline). sigmaaldrich.comnih.gov The conversion of dopamine to norepinephrine is catalyzed by the enzyme dopamine β-hydroxylase (DBH), which is located within the synaptic vesicles of noradrenergic neurons. sigmaaldrich.com Subsequently, norepinephrine can be converted to epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT), a process largely restricted to the adrenal medulla and specific brainstem neurons. sigmaaldrich.com

By administering this compound, the flux through this entire catecholamine synthesis pathway can be elucidated. The deuterium (B1214612) label introduced on the DOPA molecule is retained through the enzymatic conversions to dopamine, norepinephrine, and epinephrine. This allows researchers to track the de novo synthesis of all three catecholamines originating from the administered DOPA. nih.gov Such studies are essential for understanding the interplay and regulation of these distinct but biochemically linked neurotransmitter systems in both health and disease. rsc.org For example, research in rat hypothalamic slices has shown that L-DOPA itself can facilitate the release of endogenous norepinephrine and dopamine, a mechanism that can be further dissected using stable isotope tracers to differentiate between direct action and effects secondary to conversion. nih.gov

Investigation of Alternative DOPA Metabolic Fates

While the conversion to catecholamines is the canonical pathway, L-DOPA can be metabolized through several alternative routes. These non-canonical pathways can have significant biological effects and their study is enhanced by the use of stable isotope tracers like this compound.

Beyond decarboxylation, L-DOPA can undergo O-methylation by COMT to form 3-O-methyldopa (3-OMD). wikipedia.org This pathway becomes particularly significant under conditions of peripheral L-DOPA administration, as seen in therapeutic contexts. wikipedia.orgresearchgate.net Other metabolic routes include transamination and oxidation. nih.gov Furthermore, intriguing research suggests that L-DOPA-derived dopamine can be taken up and released by non-dopaminergic neurons, such as serotonergic neurons, where it acts as a "false neurotransmitter". nih.gov This can lead to the formation of other metabolic products and trace amines that may have their own physiological roles. nih.gov

Using this compound is crucial for quantifying the flux through these alternative pathways. By tracking the appearance of labeled 3-OMD and other potential metabolites, researchers can determine the proportion of DOPA that is shunted away from the primary dopamine synthesis pathway. This is important for understanding the complete metabolic profile of DOPA and identifying potential sources of metabolic interference or alternative bioactive compounds.

In certain plant families, most notably within the order Caryophyllales, L-DOPA is a key precursor in the biosynthesis of betalains (B12646263), a class of nitrogen-containing pigments responsible for red-violet and yellow-orange coloration. wikipedia.orgresearchgate.net Betalains and anthocyanins are typically mutually exclusive in plants. nih.gov The central step in betalain synthesis is the cleavage of the L-DOPA aromatic ring by the enzyme L-DOPA 4,5-dioxygenase (DODA) to form betalamic acid, the chromophore common to all betalains. nih.govacademicjournals.org Betalamic acid then condenses with amino acids or amines to form yellow betaxanthins, or with cyclo-DOPA (another DOPA derivative) to form violet betacyanins. nih.gov

The application of this compound in plant biology would allow for the direct tracing of DOPA into the betalain pathway. By feeding plants with labeled DOPA, scientists can monitor its incorporation into betalamic acid and subsequently into specific betaxanthin and betacyanin pigments using mass spectrometry. This approach can confirm the activity of the DODA enzyme in vivo, elucidate the downstream condensation reactions, and quantify the metabolic flux towards pigment production. nih.gov This is particularly relevant for studies on the convergent evolution of this metabolic pathway and for metabolic engineering efforts aimed at producing betalains in non-native plant species. researchgate.netcam.ac.uk

Table 2: Research Findings from a Study on Deuterated L-DOPA Metabolism This table presents representative findings from a pharmacokinetic study in healthy subjects administered a deuterated L-DOPA compound (SD-1077) compared to standard L-DOPA, both with carbidopa. Data is illustrative of the types of measurements enabled by stable isotopes. nih.gov

Parameter SD-1077/Carbidopa L-DOPA/Carbidopa Significance
L-DOPA Total Amount in Urine No significant difference No significant difference p > 0.05
HVA Total Amount in Urine No significant difference No significant difference p > 0.05
DOPAC Total Amount in Urine No significant difference No significant difference p > 0.05

In Vitro and In Vivo Metabolic Studies using Stable Isotopes

The utility of this compound extends across various experimental models, from simplified in vitro systems to complex in vivo organisms. researchgate.netfrontiersin.org Stable isotope labeling is a versatile tool for dissecting metabolic pathways at multiple biological scales. nih.gov

In vitro studies often utilize cell cultures or isolated enzymes to investigate specific biochemical steps. europa.eu For instance, serotonergic cell lines have been incubated with L-DOPA to demonstrate their capacity to synthesize and subsequently metabolize dopamine, leading to the production of reactive oxygen species. nih.gov Using this compound in such a system would allow for the precise quantification of dopamine synthesis rates and degradation, free from the complexity of a whole-organism system. mdpi.com Similarly, the activity of enzymes like DODA from various plant or microbial sources can be assayed in vitro using the labeled substrate to measure product formation. nih.govnih.gov

In vivo studies provide a systemic view of metabolism. Stable isotope tracers can be administered to animal models or human subjects to study the pharmacokinetics and metabolic fate of a compound under physiological conditions. nih.gov For example, in vivo microdialysis in animal models has been used to study L-DOPA metabolism in specific tissues like skeletal muscle. researchgate.net Clinical studies in humans have used deuterated L-DOPA to compare its metabolism and pharmacokinetics to the standard compound, confirming rapid absorption and excretion and allowing for detailed characterization of urinary metabolites. nih.govnih.gov These studies are foundational for understanding how factors like co-administered drugs or disease states affect the disposition of DOPA throughout the body. nih.govresearchgate.net

Cellular Metabolic Reprogramming Studies

Cellular metabolic reprogramming, a hallmark of various physiological and pathological states, involves alterations in metabolic pathways to meet the changing demands of the cell. While direct studies specifically employing this compound in cellular metabolic reprogramming are not extensively documented in publicly available research, the principles of stable isotope tracing provide a clear framework for its potential application.

In the context of dopaminergic neurons, understanding how metabolic pathways are reprogrammed in disease states is of paramount importance. For instance, in neurodegenerative disorders, there might be shifts in the preferred pathways for dopamine synthesis and degradation. By introducing this compound to cell cultures, researchers can trace the flow of the labeled DOPA through various metabolic routes.

The primary metabolic conversion of DOPA is its decarboxylation to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). nih.govresearchgate.net Subsequently, dopamine is either packaged into synaptic vesicles or metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.govresearchgate.net

By measuring the abundance of deuterated dopamine, DOPAC, and HVA, scientists can quantify the flux through these key pathways. For example, an increase in the ratio of deuterated HVA to deuterated DOPAC could indicate an upregulation of COMT activity, a key enzyme in dopamine metabolism. This type of analysis can reveal subtle but significant changes in cellular metabolism under different experimental conditions, such as exposure to neurotoxins or therapeutic agents.

The table below illustrates hypothetical data from a study using this compound to investigate metabolic reprogramming in a neuronal cell line.

MetaboliteControl Cells (Relative Abundance of Deuterated Species)Treated Cells (Relative Abundance of Deuterated Species)
DL-DOPA-d6100100
Dopamine-d66045
DOPAC-d52535
HVA-d51520

In this hypothetical scenario, the treated cells show a decrease in the relative abundance of deuterated dopamine and an increase in its metabolites, suggesting an accelerated breakdown of newly synthesized dopamine, a hallmark of metabolic reprogramming in certain stress conditions.

Compartmental Analysis of DOPA Metabolism

The brain is a highly compartmentalized organ, with distinct metabolic environments in different cell types (e.g., neurons vs. glia) and subcellular locations (e.g., cytosol vs. synaptic vesicles). Compartmental analysis using stable isotope tracers is a sophisticated method to dissect these localized metabolic activities. nih.gov While specific studies using this compound for this purpose are not readily found, the methodology is well-established.

This compound can be administered to trace the metabolism of DOPA within these different compartments. For instance, after crossing the blood-brain barrier, L-DOPA is taken up by various cells. youtube.com In dopaminergic neurons, it is converted to dopamine, which is then transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). frontiersin.org Astrocytes, another key cell type in the brain, also play a significant role in dopamine metabolism. frontiersin.org

By isolating different brain regions or cellular and subcellular fractions after the administration of this compound, researchers can analyze the distribution of the deuterated metabolites. This allows for the construction of multi-compartment models that can quantify the rates of synthesis, transport, and degradation of dopamine in different parts of the brain.

For example, a study could compare the levels of deuterated dopamine and its metabolites in the striatum, a region rich in dopaminergic terminals, versus the cerebellum, which has a much lower density of these terminals. This would provide insights into the regional differences in DOPA metabolism. Furthermore, by separating synaptosomes (isolated nerve terminals) from other cellular components, the flux of DOPA into the presynaptic dopamine synthesis pathway can be specifically assessed.

A study using mass spectrometry imaging could visualize the distribution of this compound and its metabolites within different brain structures, providing a spatial map of DOPA metabolism. nih.gov This technique has been used to show dysregulation of L-DOPA metabolism in various brain regions in animal models of L-DOPA-induced dyskinesia. nih.gov

The following table presents a simplified representation of potential findings from a compartmental analysis study using this compound.

Brain RegionDeuterated Dopamine (nmol/g tissue)Deuterated DOPAC (nmol/g tissue)Deuterated HVA (nmol/g tissue)
Striatum15.25.88.1
Cortex2.11.53.5
Cerebellum0.50.81.2

These hypothetical data would suggest a significantly higher rate of dopamine synthesis and turnover in the striatum compared to other brain regions, consistent with its role in the dopamine system.

Quantitative Pharmacokinetic and Biodistribution Studies

Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

While specific and complete ADME data for DL-DOPA-2,5,6-d6 is not extensively available in publicly accessible literature, its pharmacokinetic profile can be inferred from studies on its individual stereoisomers, L-DOPA and D-DOPA, and their deuterated forms.

Absorption: Levodopa (L-DOPA) is primarily absorbed in the small intestine via a large neutral amino acid (LNAA) transporter. nih.govresearchgate.net The absorption can be influenced by gastric emptying time and competition with dietary amino acids. The oral bioavailability of L-DOPA is approximately 30% when administered with a decarboxylase inhibitor. researchgate.net Studies on D-DOPA have shown it to be orally bioavailable, with one study in mice reporting an absolute oral bioavailability of 47.7%. nih.gov This suggests that the deuterated racemic mixture, this compound, would also be absorbed orally.

Distribution: Following absorption, L-DOPA is widely distributed throughout the body and crosses the blood-brain barrier (BBB) using the same LNAA transporter. nih.gov In contrast, D-DOPA exhibits low brain penetration, with a brain-to-plasma concentration ratio significantly lower than that of L-DOPA. nih.gov A study in mice showed that D-DOPA had ~22-fold higher plasma levels compared to L-DOPA 30 minutes after oral administration, yet its brain exposure was limited. nih.gov This indicates that the D-isomer of this compound would be largely restricted to the periphery, while the L-isomer would distribute into the central nervous system.

Metabolism: The metabolism of L-DOPA is extensive and occurs both peripherally and centrally. The two major metabolic pathways are decarboxylation by aromatic L-amino acid decarboxylase (AADC) to dopamine (B1211576), and O-methylation by catechol-O-methyltransferase (COMT) to 3-O-methyldopa (3-OMD). wikipedia.org Deuteration at specific sites in L-DOPA can affect its metabolism. For instance, deuteration can slow down the enzymatic degradation of the resulting dopamine.

D-DOPA is not a direct substrate for AADC. wikipedia.org However, it can be converted to L-DOPA in vivo. This conversion is thought to occur via oxidative deamination by D-amino acid oxidase (DAAO) to its corresponding α-keto acid, which is then transaminated to L-DOPA. nih.gov Co-administration of a DAAO inhibitor has been shown to significantly increase the plasma and brain exposure of D-DOPA. nih.gov Therefore, the metabolism of the D-isomer of this compound would be indirect and slower compared to the direct metabolism of the L-isomer.

Excretion: The metabolites of L-DOPA are primarily excreted in the urine. nih.gov Given the metabolic pathways of both isomers, it is expected that the deuterated metabolites of this compound would also be eliminated through renal excretion.

Interactive Data Table: Comparative Pharmacokinetic Parameters of D-DOPA in Mice

ParameterValueUnit
Intravenous (IV) Administration (10 mg/kg)
Cmax (plasma)61.1nmol/mL
Tmax (plasma)5min
t1/2 (plasma)0.35h
Vd (plasma)0.834L/kg
Clearance (plasma)28mL/min/kg
AUCIV-plasma30.5nmol·h/mL
Oral (PO) Administration (50 mg/kg)
Cmax (plasma)99.0nmol/mL
Tmax (plasma)15min
Cmax (brain)1.74nmol/mL
Tmax (brain)30min
AUCPO-plasma72.7nmol·h/mL
AUCPO-brain2.42nmol·h/g
Oral Bioavailability47.7%
AUCBrain/Plasma Ratio0.033
Data sourced from a study on the pharmacokinetics of D-DOPA in mice. nih.gov

Assessment of Compound Stability and Isotope Exchange

The stability of deuterated compounds, particularly concerning the potential for in vivo isotope exchange, is a critical factor in their use as tracers or therapeutic agents. For this compound, the deuterium (B1214612) atoms are located on the aromatic ring.

Aromatic hydrogens are generally stable and not readily exchangeable under physiological conditions due to the high stability of the aromatic ring. libretexts.org Studies involving the synthesis of [2',5',6'-²H₃]-L-DOPA through acid-catalyzed isotopic exchange have been reported. nih.gov The subsequent use of this compound in enzymatic oxidation studies suggests its stability under the experimental conditions. nih.gov

Research on the kinetic isotope effect of [2',5',6'-²H₃]-L-DOPA in enzymatic oxidation by horseradish peroxidase indicated that the presence of deuterium at these positions had little impact on the reaction rate. nih.gov This finding provides indirect evidence for the stability of the C-D bonds on the aromatic ring during metabolic processes. The energy required to break a C-D bond is greater than that for a C-H bond, which contributes to the metabolic stability of deuterated compounds. nih.gov

Evaluation of Stereoisomer-Specific Pharmacokinetics

The biological activity and pharmacokinetic properties of DOPA are highly stereospecific. L-DOPA is the biologically active enantiomer that is a precursor to the neurotransmitter dopamine. wikipedia.org D-DOPA, on the other hand, is not directly converted to dopamine by AADC and is generally considered to be biologically inactive in this regard. wikipedia.org

Pharmacokinetics of L-DOPA: L-DOPA is actively transported into the brain and rapidly converted to dopamine. wikipedia.org Its plasma half-life is relatively short. The metabolism of L-DOPA is extensive, and it is typically co-administered with peripheral decarboxylase inhibitors to increase its central bioavailability. researchgate.net

Pharmacokinetics of D-DOPA: In contrast to L-DOPA, D-DOPA exhibits different pharmacokinetic properties. A study in mice demonstrated that D-DOPA is more stable in both plasma and brain homogenates compared to L-DOPA. nih.gov While L-DOPA was rapidly metabolized in brain homogenate, 82% of D-DOPA remained after 60 minutes. nih.gov

Pharmacokinetic studies in mice have shown that after oral administration, D-DOPA achieves significantly higher plasma concentrations than L-DOPA. nih.gov However, its brain penetration is poor. nih.gov Despite its limited entry into the central nervous system, D-DOPA can be converted to L-DOPA in vivo, likely through a two-step process involving D-amino acid oxidase and a transaminase. nih.govnih.gov This conversion allows for a delayed and sustained release of L-DOPA, which in turn can elevate brain dopamine levels. nih.gov

The use of a racemic mixture like this compound would, therefore, result in distinct pharmacokinetic profiles for each stereoisomer. The L-isomer would be expected to follow the known rapid absorption and metabolism pathway of levodopa, while the D-isomer would have a longer plasma half-life, limited brain access, and undergo slow conversion to its L-counterpart.

Interactive Data Table: In Vitro Stability of L-DOPA vs. D-DOPA

CompoundMatrix% Remaining at 30 min% Remaining at 60 min
L-DOPAPlasma79%64%
Brain Homogenate0%Not Reported
D-DOPAPlasma100%100%
Brain Homogenate91%82%
Data sourced from an in vitro stability study in mouse plasma and brain homogenate. nih.gov

Advanced Analytical Techniques for Quantification and Characterization

Mass Spectrometry (MS) Applications

Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, is a cornerstone for the analysis of DL-DOPA-2,5,6-d6. Its high sensitivity and selectivity make it indispensable for detecting and quantifying this deuterated compound, often at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis of compounds in complex mixtures. In the context of this compound, it is primarily used as an internal standard for the accurate quantification of endogenous L-DOPA. The co-elution of the deuterated standard with the non-deuterated analyte allows for the correction of matrix effects and variations in sample preparation and instrument response.

In a typical LC-MS/MS method, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), ensures high specificity and minimizes interferences from other components in the sample.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of DOPA using this compound as an Internal Standard

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transitions
L-DOPAPrecursor Ion (m/z) 198.1 -> Product Ion (m/z) 152.1
This compound (IS)Precursor Ion (m/z) 204.1 -> Product Ion (m/z) 158.1

Note: The values in this table are illustrative and would require optimization for specific instrumentation and applications.

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope-dilution mass spectrometry (IDMS) is considered a definitive method for achieving the highest metrological quality in quantitative analysis. The use of this compound is central to the IDMS approach for the absolute quantification of L-DOPA. By adding a known amount of the deuterated standard to a sample, the concentration of the endogenous analyte can be determined with high accuracy and precision by measuring the ratio of the mass spectrometric signals of the analyte and the standard.

This technique effectively compensates for sample loss during extraction and purification steps, as well as for ionization suppression or enhancement in the mass spectrometer. The accuracy of the IDMS method is largely dependent on the purity and the exact concentration of the this compound standard solution.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which are crucial for the identification of unknown metabolites. While direct metabolic studies on this compound are not extensively reported, its use as an internal standard in metabolomic studies of L-DOPA is invaluable. The distinct isotopic signature of the d6-labeled compound helps in distinguishing the metabolites of the administered L-DOPA from the endogenous metabolic background.

HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers can measure the mass of ions with accuracies in the low ppm range, enabling the determination of the elemental composition of potential metabolites. This information, combined with fragmentation patterns from tandem mass spectrometry (MS/MS), allows for the confident structural elucidation of metabolites.

Chromatographic Separation Techniques

Chromatography is an essential partner to mass spectrometry in the analysis of this compound, providing the necessary separation from interfering substances and, in the case of this racemic mixture, the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-performance liquid chromatography (HPLC) is the most common separation technique used in conjunction with the analysis of DOPA and its deuterated analogues. The choice of stationary phase and mobile phase composition is critical for achieving good chromatographic resolution and peak shape. Reversed-phase C18 columns are frequently employed with acidic mobile phases to ensure the retention and separation of the polar DOPA molecule.

While mass spectrometry is the gold standard for detection, other specialized detectors can be used. Electrochemical detection (ECD) is particularly sensitive for electroactive compounds like DOPA, offering an alternative for quantitative analysis, although it lacks the specificity of MS.

Chiral Chromatography for Enantiomeric Separation

Since this compound is a racemic mixture, containing both the D- and L-enantiomers, chiral chromatography is necessary for their separation. This is particularly important in pharmacokinetic and pharmacodynamic studies, as the biological activity often resides in only one of the enantiomers (in the case of DOPA, the L-enantiomer).

Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation. Common CSPs for the separation of amino acids like DOPA include those based on cyclodextrins, macrocyclic antibiotics, or proteins. The development of a successful chiral separation method requires careful optimization of the mobile phase composition, temperature, and flow rate. The use of a deuterated racemic standard like this compound can aid in the validation of chiral methods for the quantification of D- and L-DOPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy stands as a powerful, non-destructive analytical method capable of providing detailed structural information and quantitative data on molecules in solution and in the solid state. In the context of deuterated compounds like this compound, NMR offers unique advantages. The presence of deuterium (B1214612) (²H) in place of protium (B1232500) (¹H) atoms creates distinct signals and coupling patterns in NMR spectra, which can be exploited for unambiguous identification and quantification.

Techniques such as ²H (deuterium) NMR and ¹H-²H isotope correlation spectroscopy (iCOSY) are particularly well-suited for studying deuterated systems. researchgate.net ²H NMR directly detects the deuterium nuclei, providing a clean spectral window with signals only from the deuterated sites of the molecule. This is highly advantageous in complex biological matrices where signals from endogenous ¹H-containing molecules would otherwise create a crowded and overlapping spectrum.

Structural Elucidation of Metabolites

The metabolic pathways of L-DOPA are well-established, involving enzymatic conversions to key neurotransmitters and their subsequent breakdown products. When this compound is introduced into a biological system, the deuterium labels on the aromatic ring serve as stable isotopic tracers, allowing for the precise tracking of the compound and its metabolites.

The primary metabolic conversion of L-DOPA is its decarboxylation to dopamine (B1211576). Subsequently, dopamine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). The deuterium atoms on the aromatic ring of this compound are expected to remain intact through these initial metabolic steps.

NMR spectroscopy can be employed to identify these deuterated metabolites in biological fluids such as urine or plasma. By comparing the NMR spectra of samples from subjects administered this compound with control samples, new signals corresponding to the deuterated metabolites can be identified. The chemical shifts and coupling constants of these signals, obtained from both ¹H and ²H NMR, provide definitive structural information. For instance, the characteristic aromatic signals in the deuterated metabolites will show a shift and multiplicity pattern that is unique to the deuterated species.

While specific NMR data for the metabolites of this compound is not extensively published, the principles of metabolite identification using deuterated compounds are well-established. The table below illustrates the expected major deuterated metabolites and the rationale for their identification using NMR.

Metabolite NameDeuterated FormRationale for NMR-based Structural Elucidation
DopamineDopamine-2,5,6-d3The disappearance of the L-DOPA carboxyl group signal and the appearance of new aliphatic signals for the ethylamine (B1201723) side chain, while retaining the characteristic deuterated aromatic ring signals.
3,4-Dihydroxyphenylacetic acid (DOPAC)DOPAC-2,5,6-d3Appearance of a new methylene (B1212753) signal corresponding to the acetic acid side chain, coupled with the persistent deuterated aromatic signals.
Homovanillic acid (HVA)HVA-2,5,6-d3In addition to the acetic acid side chain signals, the presence of a methoxy (B1213986) group signal, indicating the action of COMT, alongside the deuterated aromatic pattern.

Real-Time Metabolic Flux Monitoring

Beyond simple identification, NMR spectroscopy can be utilized to monitor the rate of formation and clearance of metabolites in real-time, providing insights into metabolic flux. The kinetic isotope effect resulting from the C-D bonds in this compound is expected to slow down the rate of metabolism. Studies on other deuterated L-DOPA analogues, such as the triply deuterated SD-1077, have shown a significant impact on dopamine metabolism. For instance, administration of deuterated L-DOPA has been shown to lead to elevated and sustained levels of striatal dopamine and a decreased DOPAC/dopamine ratio, indicating a slower breakdown of dopamine by MAO. up.ptnih.gov

Quantitative NMR (qNMR) can be a powerful tool in this context. By acquiring a series of NMR spectra over time from biological samples, the concentration of this compound and its deuterated metabolites can be determined. The integration of the specific NMR signals corresponding to each compound, relative to an internal standard of known concentration, allows for the calculation of their absolute concentrations.

The following table outlines a hypothetical experimental dataset that could be generated from a quantitative NMR study to monitor the metabolic flux of this compound.

Time Post-Administration (hours)This compound Concentration (µmol/L)Dopamine-d3 Concentration (µmol/L)DOPAC-d3 Concentration (µmol/L)
0.5150255
11005015
2607030
4204045
851025

Investigation of Enzyme Kinetics and Mechanisms

Substrate Specificity and Kinetic Isotope Effects (KIE)

The introduction of deuterium (B1214612) into the DOPA molecule at the aromatic ring positions allows for the study of secondary kinetic isotope effects. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step of a reaction. annualreviews.org These effects are typically smaller than primary KIEs but provide valuable information regarding changes in hybridization or the steric and electronic environment of the substrate within the enzyme's active site during catalysis. annualreviews.orgresearchgate.net

Tyrosine hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the hydroxylation of L-tyrosine to produce L-DOPA. wikipedia.orgnih.gov The established mechanism involves the activation of molecular oxygen by a non-heme iron center to form a highly reactive ferryl-oxo (Fe(IV)=O) intermediate, which then attacks the aromatic ring of tyrosine in an electrophilic aromatic substitution reaction. nih.govnih.gov

While L-DOPA itself is a product and an inhibitor of TH, not a substrate for hydroxylation, studies using ring-deuterated tyrosine analogues are highly relevant. The use of DL-DOPA-2,5,6-d6 as a substrate for TH is not a physiologically relevant reaction. However, research on the reverse reaction or on the interaction of this compound as a potential inhibitor could be insightful. More directly, kinetic studies using tyrosine deuterated at the equivalent positions (3,5-dideutero-L-tyrosine) are used to probe the TH mechanism.

In the proposed mechanism, the attack by the Fe(IV)=O species on the aromatic ring leads to a change in hybridization at the carbon where the new C-O bond is formed, from sp2 to sp3. nih.gov This change would be expected to produce an inverse secondary kinetic isotope effect (kH/kD < 1), as the C-H bending vibrational frequencies are stiffer in the sp3-hybridized transition state than in the sp2-hybridized reactant.

Direct measurement of this KIE on wild-type tyrosine hydroxylase is challenging because the chemical step of hydroxylation is not fully rate-limiting. nih.govnih.govacs.org However, studies on mutant forms of TyrH, in which subsequent steps are altered, have successfully "unmasked" the isotope effect. For the reaction with 3,5-dideutero-tyrosine, mutant enzymes showed significant inverse deuterium isotope effects on Vmax, supporting the proposed mechanism involving a change in hybridization at the aromatic ring. nih.govnih.gov

Mutant Tyrosine HydroxylaseSubstrateObserved Isotope Effect (DVmax)Reference
F309A3,5-2H2-tyrosine0.97 ± 0.04 nih.gov
E326A3,5-2H2-tyrosine0.88 ± 0.03 nih.gov
H336E3,5-2H2-tyrosine0.90 ± 0.03 nih.gov

These findings strongly suggest that the hydroxylation of a similarly deuterated compound like the L-enantiomer within this compound by related enzymes would proceed through a similar transition state, although specific kinetic data for this compound with TH are not available.

Aromatic L-amino acid decarboxylase (AADC, also known as DOPA decarboxylase or DDC; EC 4.1.1.28) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that converts L-DOPA into the neurotransmitter dopamine (B1211576). nih.gov The catalytic mechanism involves the formation of a Schiff base between L-DOPA and the PLP cofactor, followed by decarboxylation.

For this compound, the deuterium atoms are on the aromatic ring, distant from the carboxyl group that is cleaved. Therefore, any observed kinetic isotope effect would be a secondary KIE. Theoretical studies using mixed quantum and classical mechanics have investigated the KIEs in the DDC-catalyzed reaction. These studies predict KIEs for isotopic substitution at the carboxylate carbon (primary KIE) and the α-carbon (secondary KIE). nih.govnih.govacs.org However, there is a notable lack of specific experimental kinetic data or KIE values for the decarboxylation of ring-deuterated DOPA. A secondary KIE for this compound would be expected to be very small (kH/kD ≈ 1) as the isotopic substitution is remote from the reaction center and does not directly participate in the electronic shifts of the decarboxylation step. A recent study using L-DOPA-d3 (ring-deuterated) noted that this compound does not have the kinetic isotope effect associated with side-chain deuteration, which slows metabolism. nih.gov

Catechol-O-methyltransferase (COMT; EC 2.1.1.6) is a key enzyme in the degradation pathway of catecholamines, including L-DOPA. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring, primarily at the 3-position, to form 3-O-methyldopa (3-OMD). google.com

In the reaction with this compound, the deuterons are not at the site of methylation (the 3-OH and 4-OH groups) or on the methyl group being transferred. Therefore, no primary KIE is expected. A small secondary KIE could be possible if the C-D bond vibrations influence the electronic properties or binding conformation of the catechol ring within the COMT active site, but this effect is anticipated to be negligible. vulcanchem.com A patent describing deuterated catecholamine derivatives suggests that selective deuterium enrichment can be used to slow metabolism, but this is typically achieved by placing deuterium at a site of metabolic attack. google.com For COMT acting on this compound, the sites of attack are the hydroxyl groups, making a significant KIE unlikely. No specific kinetic data for the methylation of this compound by COMT are available in the published literature.

Monoamine oxidases (MAO-A and MAO-B; EC 1.4.3.4) are critical enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine. mnsu.edu MAO catalyzes the oxidative deamination of dopamine at its side chain. It is important to note that MAO acts on dopamine, the product of AADC-catalyzed decarboxylation of L-DOPA, not on L-DOPA itself.

When this compound is converted to dopamine-2,5,6-d6, this deuterated dopamine becomes a substrate for MAO. The MAO-catalyzed reaction involves the breaking of a C-H bond at the α-carbon of the dopamine side chain. Studies using dopamine or L-DOPA isotopologues that are deuterated on the side chain (at the α- or β-carbon) have shown a significant primary KIE, leading to a slower rate of metabolism by MAO. nih.govresearchgate.net

However, for dopamine-2,5,6-d6, the deuterium atoms are on the aromatic ring, not the side chain where the enzymatic reaction occurs. Consequently, no C-D bond is broken during the MAO-catalyzed reaction, and no primary KIE would be observed. A very small secondary KIE might exist due to the electronic influence of the ring deuteration, but this is not expected to significantly alter the rate of MAO-catalyzed degradation. grafiati.com A study involving the oxidation of ring-deuterated dopamine ([2',5',6'-2H3]-dopamine) by horseradish peroxidase (a different oxidative enzyme) did determine KIEs, showing the utility of such compounds in studying enzymatic oxidation. researchgate.net However, specific kinetic data for the interaction of dopamine-2,5,6-d6 with MAO-A or MAO-B are not available.

Enzymatic Synthesis and Degradation Pathways of DOPA and its Derivatives

The synthesis of ring-deuterated DOPA, such as this compound, is typically achieved through chemical methods like acid-catalyzed isotopic exchange between DOPA and heavy water (D₂O). researchgate.net

The metabolic pathways for this compound are presumed to be identical to those of non-deuterated DOPA. The primary pathways are:

Decarboxylation: The L-isomer is converted to dopamine-2,5,6-d6 by Aromatic L-Amino Acid Decarboxylase (AADC) in the brain and peripheral tissues. nih.gov

Methylation: this compound is methylated by Catechol-O-Methyltransferase (COMT) to form 3-O-methyl-DOPA-2,5,6-d6. google.com

Dopamine Degradation: The resulting dopamine-2,5,6-d6 is further metabolized by MAO to 3,4-dihydroxyphenylacetaldehyde-d6 (DOPAL-d6) and by COMT to 3-methoxytyramine-d6.

Mechanistic Studies of DOPA Dioxygenases

DOPA dioxygenases (EC 1.13.11.x) are enzymes that catalyze the cleavage of the aromatic ring of DOPA, a key step in the biosynthesis of pigments like betalains (B12646263) in plants. acs.org These enzymes typically use a non-heme iron atom to activate molecular oxygen and insert it into the catechol ring.

The study of these enzymes often involves using substrate analogues to probe the mechanism. Isotopic labeling, including deuteration, is a key technique for this purpose. For example, in related dioxygenase systems, secondary KIEs have been measured to distinguish between different proposed mechanisms of aromatic ring hydroxylation and cleavage. However, a review of the current literature reveals no specific studies that have utilized this compound to investigate the mechanism of DOPA dioxygenases. Research in this area has focused on other derivatives, such as those with substituents at the 6-position, to understand steric and electronic effects on substrate binding and turnover.

Utilization in Preclinical Research Models

In Vitro Cellular Models for Neurotransmitter Research

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of DOPA metabolism. The use of DL-DOPA-2,5,6-d6 in these systems allows for precise tracking of the compound's uptake, enzymatic conversion, and subsequent effects on cellular function.

Dopaminergic cell lines, such as the rat pheochromocytoma PC12 line, are extensively used to model dopamine-producing neurons. nih.govjci.orgresearchgate.netresearchgate.netnih.gov When these cells are incubated with this compound, researchers can trace the conversion of this labeled precursor into deuterated dopamine (B1211576). This allows for the precise measurement of dopamine synthesis rates and the activity of the enzyme aromatic L-amino acid decarboxylase (AADC), which mediates this conversion. youtube.com Studies using unlabeled L-DOPA in PC12 cells have shown that it can increase intracellular dopamine levels. researchgate.net The use of the deuterated form would allow for the unambiguous quantification of dopamine newly synthesized from the administered precursor.

Interestingly, L-DOPA is not exclusively taken up by dopaminergic neurons. Serotonergic cells, such as those from the RN46A cell line, can also take up L-DOPA and convert it into dopamine. nih.gov This can lead to the production of reactive oxygen species (ROS) and cellular stress. nih.gov By using this compound, researchers can confirm and quantify the extent to which serotonergic cells contribute to dopamine production from exogenous L-DOPA, a phenomenon with implications for the side effects of L-DOPA therapy in conditions like Parkinson's disease. nih.govnih.gov

Table 1: Application of this compound in Neurotransmitter Cell Line Studies

Cell Line Type Research Focus Key Measurement with this compound
Dopaminergic (e.g., PC12) Dopamine synthesis and metabolism Rate of deuterated dopamine formation
Serotonergic (e.g., RN46A) Off-target dopamine production Quantification of deuterated dopamine in non-dopaminergic cells

Ex Vivo Tissue and Organ Slice Preparations

Ex vivo preparations, such as brain slices, offer a model system that preserves the local cellular architecture and synaptic connections of a specific brain region. The application of this compound to these preparations allows for the study of DOPA metabolism in a more physiologically relevant context than isolated cell cultures. For instance, striatal brain slices can be incubated with the labeled compound to study the synthesis and release of deuterated dopamine at the synaptic level. Microdialysis can be coupled with analysis of the slice perfusate to measure the real-time release of newly synthesized deuterated dopamine and its metabolites in response to various stimuli. This technique has been used in vivo with deuterated L-DOPA to show enhanced dopamine output. nih.gov

Animal Models for Pathway Validation and Translational Research

Animal models are indispensable for validating the metabolic pathways identified in vitro and for conducting translational research that can inform clinical applications. nih.govnih.gov The use of this compound in these models allows for detailed pharmacokinetic and pharmacodynamic studies.

In rodent models, this compound can be administered systemically, and its distribution and metabolism can be tracked throughout the body, including the brain. nih.gov Because the deuterium (B1214612) substitution can alter the rate of enzymatic breakdown, different deuteration patterns on the L-DOPA molecule can lead to varied neurochemical and behavioral outcomes. nih.gov For example, studies have shown that certain deuterated forms of L-DOPA can enhance dopamine output in the rat striatum more effectively than standard L-DOPA. nih.gov By measuring the levels of deuterated and non-deuterated dopamine and its metabolites in brain tissue and microdialysates, researchers can assess how the deuterated tracer is processed and how it affects neurotransmitter dynamics. nih.govnih.gov

Table 2: Comparative Effects of L-DOPA Variants in a Rodent Model

Compound Effect on Striatal Dopamine Output Effect on Locomotor Activity (Reserpinized Rats)
L-DOPA Standard Increase Restoration of activity
D3-L-DOPA More effective enhancement than L-DOPA More pronounced stimulation than L-DOPA
beta,beta-D2-L-DOPA Less effective than L-DOPA Ineffective at restoring activity

Data based on a study of different deuterium substitutions on the L-DOPA molecule. nih.gov

In animal models of diseases like Parkinson's, which is characterized by a loss of dopamine neurons, this compound is a powerful tool for investigating how the disease state alters DOPA metabolism. nih.govnih.govyoutube.comyoutube.com For instance, in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's, this tracer can be used to study the conversion of L-DOPA to dopamine in the dopamine-depleted striatum. nih.govnih.gov This can help in understanding the mechanisms behind the therapeutic effects of L-DOPA as well as the development of motor complications like dyskinesia. nih.govyoutube.com Furthermore, metabolomic studies in disease models can identify broader metabolic disturbances. nih.gov The use of a labeled tracer like this compound within such a model would allow for a focused analysis of how the metabolism of this specific precursor is altered in the context of a systemic metabolic pathology. nih.gov

Future Perspectives and Emerging Research Avenues

Integration with Multi-Omics Approaches

The study of complex diseases like Parkinson's is rapidly evolving through the use of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive biological picture. nih.govbiorxiv.orgresearchgate.net While these approaches provide a static snapshot of the molecular landscape, the inclusion of stable isotope tracers like DL-DOPA-2,5,6-d6 introduces a crucial dynamic dimension: metabolic flux (fluxomics).

Integrating data from this compound allows researchers to move from merely identifying which molecules are present to understanding the rates at which they are being synthesized and degraded. This is particularly vital for understanding the effects of L-DOPA therapy, as the compound itself can influence cellular metabolism and potentially induce toxicity through various mechanisms, including oxidative stress. nih.govnih.gov By tracing the metabolic fate of the deuterated label through the dopamine (B1211576) pathway, scientists can directly measure how genetic variations (genomics) or changes in protein expression (proteomics) affect the functional output of the pathway. nih.gov This integrated approach can help explain the heterogeneity observed in patient responses to treatment and identify novel biomarkers that reflect metabolic dysfunction. biorxiv.orgresearchgate.net For instance, multi-omics analysis in Parkinson's disease has already begun to stratify patients into subgroups based on motor and cognitive severity, revealing distinct molecular profiles. biorxiv.org Adding flux data from tracers like this compound would enrich these models by providing a quantitative measure of pathway activity, linking molecular changes to clinical outcomes more directly.

Table 1: Integration of this compound with Multi-Omics Technologies

Omics Field Type of Data Provided Contribution of this compound
Genomics DNA sequence variations (e.g., SNPs in metabolic enzymes). Correlates genetic variants with functional changes in dopamine pathway flux.
Transcriptomics Gene expression levels (mRNA) of enzymes and transporters. Quantifies how changes in gene expression translate to actual metabolic rates.
Proteomics Abundance of proteins (e.g., enzymes like AADC, MAO). Links protein levels to their in-vivo catalytic activity and pathway throughput.
Metabolomics Static concentrations of metabolites (e.g., dopamine, DOPAC). Provides dynamic context by measuring the rates of formation and consumption of these metabolites.

| Fluxomics | Metabolic pathway rates (fluxes). | Directly measures the dynamic activity of the dopamine pathway using this compound as a tracer. |

Development of Novel Isotopic Tracers for Complex Pathways

While this compound is a powerful tool for probing the dopamine synthesis and degradation pathway, future research will likely focus on developing more complex, multi-labeled isotopic tracers. The use of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) is a cornerstone of metabolic flux analysis. nih.gov By strategically placing different isotopes on the same precursor molecule, researchers can simultaneously track the fate of various atoms as the molecule is metabolized.

For example, a next-generation tracer could incorporate ¹³C atoms in the carboxyl group or the phenyl rings of the DOPA molecule in addition to the deuterium (B1214612) labels. This would allow for the simultaneous tracing of decarboxylation reactions (via loss of the ¹³C-label as ¹³CO₂) and the fate of the carbon backbone. Such multi-isotope tracers provide more constraints for computational models, increasing the accuracy and resolution of flux maps. ntnu.no This approach is invaluable for dissecting interconnected metabolic networks where DOPA or dopamine metabolism intersects with other pathways, such as amino acid metabolism or redox homeostasis. ntnu.no The development of these advanced tracers, inspired by the application of simpler ones like this compound, will be crucial for untangling the full complexity of neuronal metabolism. nih.gov

Advanced Computational Modeling of Isotopic Flux

The raw data generated from experiments using this compound—namely, the mass distribution of the deuterium label across dopamine and its metabolites—is only fully realized through advanced computational modeling. researchgate.net The field of Metabolic Flux Analysis (MFA) relies on sophisticated software platforms to translate these isotopic labeling patterns into quantitative flux values. ntnu.nonih.gov

Isotopomer network compartmental analysis (INCA) is one such platform that can perform both steady-state and non-stationary metabolic flux analysis. nih.gov When this compound is introduced into a biological system, the computational model simulates the flow of the deuterium label through the known reactions of the dopamine pathway. By comparing the simulated mass isotopomer distributions with those measured experimentally (typically by mass spectrometry), the model can perform a least-squares regression to estimate the in-vivo reaction rates that best explain the observed data. researchgate.netnih.gov This process allows for the precise quantification of fluxes that are otherwise impossible to measure directly, such as the rates of dopamine synthesis, storage, and catabolism. Advanced models can distinguish between competing pathways and even account for reversible reactions, providing an unprecedented level of detail into metabolic dynamics. ntnu.no

Table 2: Workflow for Isotopic Flux Modeling with this compound

Step Description Key Technology/Method
1. Tracer Administration Introduction of this compound into the biological system (e.g., cell culture, animal model). Isotope-labeled compound administration.
2. Sample Collection Collection of biological samples (e.g., plasma, tissue) over time. Standard biochemical sampling.
3. Isotopic Analysis Measurement of the mass distribution of the deuterium label in dopamine and its metabolites. Mass Spectrometry (GC-MS, LC-MS).
4. Model Construction Definition of the metabolic network, including all relevant reactions, substrates, and products. Biochemical pathway mapping.
5. Flux Estimation Iterative optimization to minimize the difference between experimentally measured and computationally simulated labeling patterns. Computational software (e.g., INCA, Metran). ntnu.nonih.gov

| 6. Flux Map Generation | Visualization of the calculated metabolic rates throughout the dopamine pathway. | Data visualization tools. |

Applications in Systems Biology and Network Analysis

The ultimate goal of using tracers like this compound is to contribute to a systems-level understanding of biology and disease. Systems biology aims to create predictive models of complex biological networks by integrating multiple layers of biological information. nih.gov The quantitative flux data obtained from isotopic tracing are essential for building and validating these models.

In the context of Parkinson's disease, a systems biology model powered by data from this compound could simulate the entire dopamine lifecycle within a neuron. Such a model could predict how factors like mitochondrial dysfunction, oxidative stress, or genetic predispositions alter dopamine metabolism. nih.gov Researchers could then perform in-silico experiments to test the potential effects of therapeutic interventions. For example, a model could predict how a novel MAO-B inhibitor might alter dopamine turnover rates, or how co-administering an antioxidant could mitigate L-DOPA-induced toxicity. nih.gov By providing hard, quantitative data on pathway dynamics, this compound serves as a critical tool for grounding these complex network models in physiological reality, paving the way for more targeted and effective therapeutic strategies. nih.gov

Q & A

Q. How is DL-DOPA-2,5,6-d6 synthesized, and what factors optimize yield and purity?

this compound is synthesized through controlled deuterium substitution at positions 2, 5, and 6 of the DL-DOPA structure. Key steps include acid- or base-catalyzed hydrogen-deuterium exchange under optimized temperature (typically 40–60°C) and pH (6–8) conditions. High-purity deuterated solvents and reagents are critical to minimize isotopic dilution. Post-synthesis purification via HPLC or column chromatography ensures >98% isotopic purity .

Q. What analytical techniques confirm deuterium incorporation in this compound?

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. High-resolution MS detects mass shifts (+6 Da for six deuterium atoms), while ²H-NMR identifies deuterium-specific peaks. Cross-validation with non-deuterated controls ensures accurate assignment .

Q. What are the solubility properties and recommended storage conditions for this compound?

The compound is soluble in dimethyl sulfoxide (DMSO) and aqueous buffers (pH 7.4), with limited solubility in non-polar solvents. Long-term storage at -20°C in anhydrous conditions prevents deuterium loss and degradation .

Q. What are the primary applications of this compound in neurochemistry research?

It is used to trace dopamine biosynthesis pathways, study L-DOPA pharmacokinetics, and quantify metabolic flux in in vitro and in vivo models. Its deuterated structure allows differentiation from endogenous compounds in LC-MS/MS analyses .

Advanced Research Questions

Q. How can researchers design experiments using this compound to track neurotransmitter synthesis dynamics?

  • Experimental Design : Administer this compound in neuronal cell cultures or animal models. Use isotopically labeled internal standards for LC-MS/MS quantification.
  • Controls : Include non-deuterated DL-DOPA to assess kinetic isotope effects (KIEs).
  • Data Interpretation : Normalize deuterated metabolite levels to total protein or DNA content to account for cellular variability .

Q. How do isotopic effects influence reaction kinetics in enzymatic studies with this compound?

Deuterium substitution alters bond dissociation energies, potentially slowing enzymatic reactions (e.g., aromatic L-amino acid decarboxylase activity). To mitigate bias:

  • Compare reaction rates with non-deuterated controls.
  • Apply KIE correction factors (typically 1.5–2.0 for C-D vs. C-H bonds) in kinetic models .

Q. What statistical methods are suitable for analyzing pharmacokinetic data from deuterated compounds like this compound?

Use compartmental modeling (e.g., non-linear mixed-effects models) to estimate absorption, distribution, and clearance rates. Incorporate isotopic purity as a covariate to adjust for potential deuterium loss. Bayesian hierarchical models are recommended for sparse datasets .

Q. How can researchers resolve discrepancies in metabolic pathway data generated using this compound?

  • Cross-Validation : Combine tracer studies with RNA-seq or proteomics to identify rate-limiting enzymes.
  • Isotopic Dilution Checks : Monitor deuterium retention in metabolites via MS/MS fragmentation patterns.
  • Contradiction Analysis : Use sensitivity analysis to test assumptions (e.g., steady-state metabolite pools) .

Q. How to validate isotopic purity post-synthesis and address deuterium loss during experiments?

  • Validation : Couple HPLC with high-resolution MS to detect isotopic impurities (<2%).
  • Mitigation : Use deuterium-free buffers in in vitro assays and minimize exposure to protonated solvents. For in vivo studies, correct for deuterium exchange with body water using mass isotopomer distribution analysis (MIDA) .

Q. What are the best practices for controlling variables in comparative studies (deuterated vs. non-deuterated DL-DOPA)?

  • Concentration Matching : Adjust doses based on molecular weight differences (e.g., 203.22 g/mol for deuterated vs. 197.19 g/mol for non-deuterated).
  • Buffer Compatibility : Use isotonic, pH-stable solutions to prevent precipitation.
  • Degradation Monitoring : Track compound stability via UV-Vis or fluorescence spectroscopy at timed intervals .

Q. Methodological Notes

  • Data Tables : Include tables comparing deuterated vs. non-deuterated DL-DOPA properties (e.g., solubility, metabolic half-life) derived from peer-reviewed studies .
  • Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .
  • Ethical Compliance : Ensure animal or human studies using deuterated compounds adhere to institutional isotopic tracer guidelines .

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